Cas no 439108-91-5 (2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide)

2,2,2-Trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide is a fluorinated acetamide derivative with a structurally distinct piperidine and methoxyphenyl moiety. Its key advantages include high chemical stability due to the trifluoroacetamide group, which enhances resistance to hydrolysis and metabolic degradation. The presence of the 4-methoxyphenyl substituent contributes to potential bioactivity, particularly in pharmaceutical or agrochemical applications. The compound's piperidinyl-3-one framework may facilitate interactions with biological targets, making it a candidate for further research in drug discovery. Its well-defined structure allows for precise modifications, enabling tailored applications in medicinal chemistry or material science.
2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide structure
439108-91-5 structure
Product Name:2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide
CAS No:439108-91-5
MF:C17H21F3N2O3
MW:358.355455160141
CID:5269863
Update Time:2025-06-15

2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-TRIFLUORO-N-[1-(4-METHOXYPHENYL)-3-OXO-3-PIPERIDINOPROPYL]ACETAMIDE
    • 2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-(piperidin-1-yl)propyl]acetamide
    • 2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidin-1-ylpropyl]acetamide
    • MixCom2_000009
    • Bionet1_000005
    • MLS000763934
    • HMS2711N23
    • SMR000336091
    • 2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide
    • Inchi: 1S/C17H21F3N2O3/c1-25-13-7-5-12(6-8-13)14(21-16(24)17(18,19)20)11-15(23)22-9-3-2-4-10-22/h5-8,14H,2-4,9-11H2,1H3,(H,21,24)
    • InChI Key: HIEYOBWPKDNUNH-UHFFFAOYSA-N
    • SMILES: FC(C(NC(C1C=CC(=CC=1)OC)CC(N1CCCCC1)=O)=O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 457
  • XLogP3: 2.4
  • Topological Polar Surface Area: 58.6

2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
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2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:439108-91-5)2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide
Order Number:A1030706
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:44
Price ($):315.0
Email:sales@amadischem.com

Additional information on 2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide

Professional Introduction to Compound with CAS No 439108-91-5 and Product Name: 2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide

Compound with the CAS number 439108-91-5 and the product name 2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential therapeutic applications. The molecular structure of this compound incorporates several key functional groups that contribute to its distinctive chemical properties and biological activities. Specifically, the presence of a trifluoromethyl group, a piperidine ring, and an acetamide moiety plays a crucial role in modulating its interactions with biological targets.

The trifluoromethyl group is a well-known pharmacophore that enhances the metabolic stability and lipophilicity of molecules, making it an attractive feature in drug design. In recent years, compounds containing trifluoromethyl groups have been extensively studied for their ability to improve pharmacokinetic profiles. For instance, studies have shown that the introduction of a trifluoromethyl group can increase the binding affinity of a molecule to its target receptor, thereby prolonging its therapeutic effect. This property is particularly valuable in the development of drugs that require prolonged action, such as those used in chronic conditions.

The piperidine ring is another critical structural element that contributes to the biological activity of this compound. Piperidine derivatives are widely recognized for their role in pharmaceuticals due to their ability to enhance solubility and bioavailability. Moreover, piperidine-based compounds have been successfully incorporated into various drug molecules targeting central nervous system disorders, cardiovascular diseases, and infectious diseases. The specific substitution pattern on the piperidine ring in this compound further influences its pharmacological properties, making it a promising candidate for further investigation.

The acetamide moiety is also an important functional group that influences the compound's reactivity and interactions with biological targets. Acetamides are commonly found in pharmaceuticals due to their ability to modulate enzyme activity and receptor binding. In particular, acetamide derivatives have been explored for their potential in treating inflammatory diseases, pain management, and neurological disorders. The presence of this group in the compound with CAS no 439108-91-5 suggests that it may exhibit similar therapeutic effects.

Recent research has highlighted the importance of structure-activity relationships (SAR) in drug design. The unique combination of functional groups in 2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide makes it an interesting subject for SAR studies. By systematically modifying individual components of the molecule, researchers can gain insights into how different structural features contribute to its overall biological activity. This approach has been instrumental in optimizing drug candidates for improved efficacy and reduced side effects.

In addition to its structural features, the compound's potential therapeutic applications are another area of interest. Preliminary studies suggest that it may have applications in treating various diseases due to its ability to interact with multiple biological targets. For example, research has indicated that compounds with similar structures may exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammation pathways. Furthermore, the presence of a methoxy group on the phenyl ring could enhance binding affinity to certain receptors, making it a candidate for treating neurological disorders.

The synthesis of this compound involves multiple steps that require careful optimization to ensure high yield and purity. Advanced synthetic techniques are employed to introduce each functional group while maintaining stability throughout the process. The use of modern analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) ensures accurate characterization of the final product. These techniques provide detailed information about the molecular structure and purity of the compound, which are essential for further biological testing.

Once synthesized, the compound undergoes rigorous testing to evaluate its biological activity and safety profile. In vitro assays are performed to assess interactions with target receptors and enzymes, while animal models provide insights into its pharmacokinetic behavior. These studies help researchers understand how the compound functions at a molecular level and identify potential therapeutic benefits.

The development of new drugs is a complex process that requires collaboration between chemists, biologists, and clinicians. The compound with CAS no 439108-91-5 exemplifies this collaborative approach by integrating cutting-edge chemical synthesis with advanced biological evaluation. As research continues, new insights into its mechanisms of action will emerge, paving the way for novel therapeutic strategies.

In conclusion,2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The presence of key functional groups such as the trifluoromethyl group, piperidine ring,and acetamide moiety contributes to its distinctive chemical properties and biological activities. Further research will undoubtedly uncover new opportunities for leveraging this compound's potential in treating various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:439108-91-5)2,2,2-trifluoro-N-[1-(4-methoxyphenyl)-3-oxo-3-piperidinopropyl]acetamide
A1030706
Purity:99%
Quantity:1g
Price ($):315.0
Email